4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
Beschreibung
4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a synthetic small molecule characterized by a quinazolinone core substituted with a sulfanyl-linked carbamoyl group and a cyclohexane-carboxamide moiety. The compound’s design incorporates features common in medicinal chemistry, including hydrogen-bonding motifs (quinazolinone carbonyl, carboxamide) and lipophilic groups (cyclohexane, phenylethyl) to optimize pharmacokinetics and target binding .
Eigenschaften
IUPAC Name |
4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O3S/c1-2-24-14-18-28(19-15-24)36-31(39)23-42-34-37-30-11-7-6-10-29(30)33(41)38(34)22-26-12-16-27(17-13-26)32(40)35-21-20-25-8-4-3-5-9-25/h3-11,14-15,18-19,26-27H,2,12-13,16-17,20-23H2,1H3,(H,35,40)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADRILEQJVHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the quinazolinone family, known for diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a quinazolinone core and various functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may play crucial roles in its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.64 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Functional Groups : The carbamoyl group is introduced via reaction with isocyanates, while the sulfanyl group is incorporated through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of quinazolinones have shown significant inhibition of cancer cell proliferation in vitro by inducing apoptosis through various pathways.
- Mechanism : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as COX-2 and others linked to inflammatory pathways .
Anti-inflammatory Activity
Research has demonstrated that similar quinazolinone derivatives possess anti-inflammatory properties by inhibiting COX enzymes. For example, a related compound showed up to 47.1% inhibition of COX-2 at a concentration of 20 μM .
- Mechanism : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation and pain response.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinazolinones can disrupt bacterial cell wall synthesis or interfere with DNA replication processes in pathogens.
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of a similar quinazolinone derivative on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound at concentrations ranging from 10 to 50 μM.
- COX Inhibition Study : In a comparative analysis of various quinazolinone derivatives, one compound showed significant COX-2 inhibition comparable to established NSAIDs, suggesting potential for therapeutic use in inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Selected Analogs
*Estimated based on shared quinazolinone/sulfonamide motifs. †Compared to SAHA (vorinostat), a histone deacetylase inhibitor.
Bioactivity and Target Profiles
Hierarchical clustering of bioactivity data (NCI-60, PubChem) reveals that structural analogs often exhibit overlapping modes of action. For instance:
- Antiulcer Activity: Quinazolinone-sulfonamide hybrids (e.g., ) show potency comparable to ranitidine, likely via proton pump inhibition or mucosal protection. Substitutions like methoxy or nitro groups enhance activity .
- Protein Target Overlap: Analogous sulfanyl and carboxamide groups may target cysteine proteases or G-protein-coupled receptors, as seen in related molecules .
Table 2: Bioactivity Data for Key Analogs
*Estimated from in vivo ulcer index reduction.
Pharmacokinetic and Toxicity Profiles
- Lipophilicity: The phenylethyl and cyclohexane groups enhance membrane permeability but may increase hepatotoxicity risks, as seen in sulfonamide derivatives .
- Metabolic Stability: Sulfanyl linkages reduce oxidative metabolism compared to ether or amine analogs, prolonging half-life .
- Similarity in ADME: Analogous compounds with carboxamide motifs exhibit moderate plasma protein binding (70–85%) and renal clearance .
Research Implications and Gaps
- Activity Cliffs: Minor structural changes (e.g., replacing sulfanyl with sulfonyl) could drastically alter potency, as observed in HDAC inhibitors .
- Unmapped Targets: The compound’s quinazolinone core may interact with kinases or DNA repair enzymes, a hypothesis supported by bioactivity clustering .
- Synthetic Accessibility: and provide protocols for modifying diazonium salts or dihydropyridines to generate derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
